- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure
Nome del prodotto:Ethyl 6-chloro-4-(ethylamino)nicotinate
Numero CAS:959162-97-1
MF:C10H13ClN2O2
MW:228.675421476364
CID:3032570
Ethyl 6-chloro-4-(ethylamino)nicotinate Proprietà chimiche e fisiche
Nomi e identificatori
-
- ethyl 6-chloro-4-(ethylamino)nicotinate
- AMY15522
- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester
- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate
- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)
- 6-Chloro-4-ethylaminonicotinic acid ethyl ester
- Ethyl 6-chloro-4-(ethylamino)nicotinate
-
- Inchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
- Chiave InChI: DPLDFGSSJKFWNU-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 15
- Conta legami ruotabili: 5
- Complessità: 214
- XLogP3: 2.9
- Superficie polare topologica: 51.2
Ethyl 6-chloro-4-(ethylamino)nicotinate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
Riferimento
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Riferimento
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C
Riferimento
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C
Riferimento
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular CarcinomaJournal of Medicinal Chemistry, 2022, 65(11), 7595-7618,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt
Riferimento
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt
Riferimento
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C
Riferimento
- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt
Riferimento
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
Riferimento
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials
Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products
Ethyl 6-chloro-4-(ethylamino)nicotinate Letteratura correlata
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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